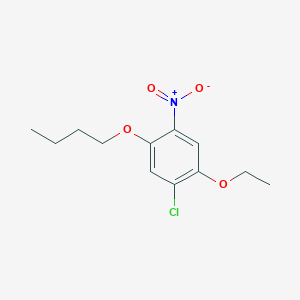
1-Butoxy-5-chloro-4-ethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-5-chloro-4-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C12H16ClNO4. It is characterized by a benzene ring substituted with a butoxy group at the first position, a chloro group at the fifth position, an ethoxy group at the fourth position, and a nitro group at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-5-chloro-4-ethoxy-2-nitrobenzene can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the nitration of 1-butoxy-5-chloro-4-ethoxybenzene using nitric acid and sulfuric acid under controlled conditions. The reaction conditions, such as temperature and reaction time, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with more advanced equipment and techniques to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-5-chloro-4-ethoxy-2-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one of the substituents on the benzene ring with another group, often using nucleophilic or electrophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically result in the formation of amines or hydroxyl groups.
Substitution: Substitution reactions can produce a variety of products, depending on the substituent introduced.
Scientific Research Applications
1-Butoxy-5-chloro-4-ethoxy-2-nitrobenzene has several scientific research applications across various fields:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Butoxy-5-chloro-4-ethoxy-2-nitrobenzene is similar to other nitrobenzene derivatives, such as 1-chloro-2-nitrobenzene and 1-butoxy-2-nitrobenzene. its unique combination of substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of both chloro and ethoxy groups on the benzene ring enhances its reactivity and makes it suitable for specific applications.
Comparison with Similar Compounds
1-Chloro-2-nitrobenzene
1-Butoxy-2-nitrobenzene
1-Chloro-2,5-dibutoxy-4-nitrobenzene
2-(2-Bromoethoxy)-5-chloro-1-nitrobenzene
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1-butoxy-5-chloro-4-ethoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-3-5-6-18-12-7-9(13)11(17-4-2)8-10(12)14(15)16/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWJMGYUNAWYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














